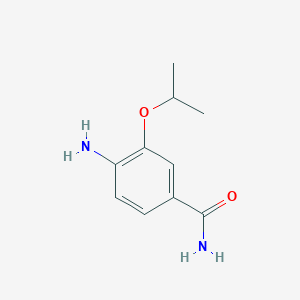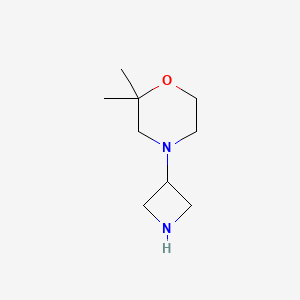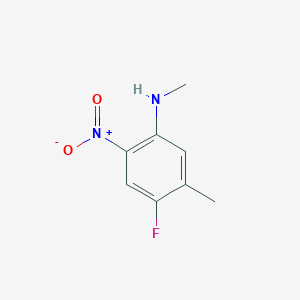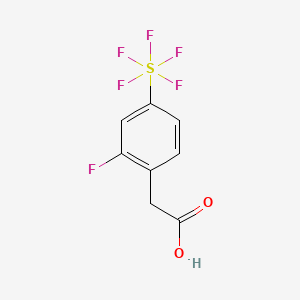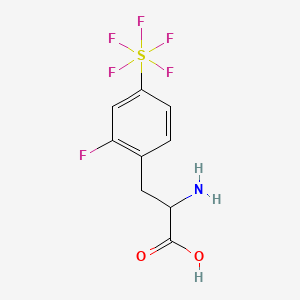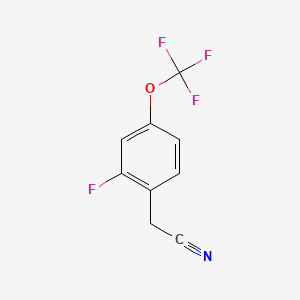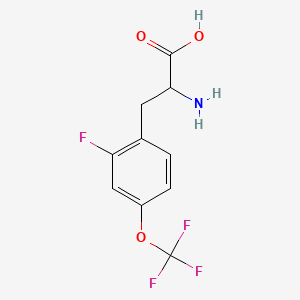
2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide
説明
“2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C9H7F4NO . It is a solid substance and is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide” consists of a benzamide moiety with a fluorine atom and a trifluoromethyl group attached to the benzene ring . The exact mass of the molecule is 221.046371 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide” include a molecular weight of 207.13 , and it is a solid substance . The melting point is reported to be between 115-117°C .科学的研究の応用
Medicine: Pharmacological Significance
The trifluoromethyl group in compounds like 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide is known to impart unique pharmacokinetic properties . This structural motif is present in several FDA-approved drugs, enhancing their metabolic stability and bioavailability. The compound could serve as a precursor in the synthesis of new pharmacologically active molecules, potentially leading to the development of novel therapeutic agents.
Electronics: Material Properties
In the field of electronics, materials containing fluorinated compounds are utilized for their high thermal stability and unique electronic properties . The electron-withdrawing nature of the trifluoromethyl group can influence the electronic characteristics of semiconductors or dielectric materials, which are crucial for the development of electronic devices.
Agrochemicals: Pesticide Development
Fluorine-containing compounds, such as 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide, are often explored for their potential use in agrochemicals . The presence of fluorine can lead to enhanced biological activity, making such compounds candidates for the development of new pesticides or herbicides with improved efficacy and selectivity.
Catalysis: Synthesis and Transformation
The unique chemical reactivity of the trifluoromethyl group makes it a valuable moiety in catalysis . It can be used to develop catalysts that facilitate various chemical transformations, including those that are challenging to achieve with traditional catalysts, thereby expanding the toolkit available for synthetic chemists.
Material Science: Advanced Materials
In material science, the incorporation of fluorinated compounds like 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide can result in materials with novel properties . For instance, they can be used to create polymers with increased resistance to solvents and chemicals, or to improve the properties of coatings and resins used in high-performance applications.
Environmental Science: Fluorinated Pollutants
Research into the environmental impact of fluorinated compounds is critical, as they can persist in the environment and bioaccumulate . Studying compounds like 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide can provide insights into the behavior of fluorinated pollutants, leading to better environmental management strategies.
Analytical Chemistry: Method Development
The structural features of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide make it a potential candidate for developing analytical methods . Its unique chemical properties could be exploited in the design of chromatographic techniques or spectroscopic methods for the detection and quantification of similar compounds.
Biochemistry: Metabolic Pathways
In biochemistry, understanding the metabolism of fluorinated compounds is essential . Research on 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide could uncover how such molecules are processed by living organisms, which is valuable for drug design and toxicological studies.
Safety and Hazards
特性
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-4-2-5(8(14)15)7(10)3-6(4)9(11,12)13/h2-3H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTYNOXDHGBXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230924 | |
| Record name | Benzamide, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1323966-43-3 | |
| Record name | Benzamide, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



